molecular formula C24H24ClFN2O3 B283211 N-[4-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide

N-[4-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide

Cat. No. B283211
M. Wt: 442.9 g/mol
InChI Key: NAPNJRJHFXGTBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide, also known as CF33, is a synthetic compound that has been found to have potential therapeutic applications in cancer treatment.

Mechanism of Action

The exact mechanism of action of N-[4-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide is not fully understood. However, it has been proposed that N-[4-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide inhibits the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and survival. Inhibition of CK2 activity by N-[4-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide leads to the inhibition of various signaling pathways, such as the PI3K/Akt pathway, which are involved in cancer cell growth and survival.
Biochemical and Physiological Effects
N-[4-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of CK2 in cancer cells, which leads to the inhibition of various signaling pathways involved in cancer cell growth and survival. N-[4-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide has also been found to induce apoptosis in cancer cells. In addition, N-[4-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide has been found to have synergistic effects with other anti-cancer drugs.

Advantages and Limitations for Lab Experiments

N-[4-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been shown to have potent anti-cancer activity in various cancer cell lines. N-[4-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide has also been found to have synergistic effects with other anti-cancer drugs. However, there are also limitations to using N-[4-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide in lab experiments. The exact mechanism of action of N-[4-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide is not fully understood, which makes it difficult to design experiments to study its effects. In addition, N-[4-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not known.

Future Directions

There are several future directions for research on N-[4-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide. One direction is to further investigate the mechanism of action of N-[4-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide. This will help to better understand how N-[4-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide inhibits the activity of CK2 and other signaling pathways involved in cancer cell growth and survival. Another direction is to test N-[4-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide in animal models to evaluate its safety and efficacy in vivo. If N-[4-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide is found to be safe and effective in animal models, it could be tested in clinical trials for cancer treatment. Finally, future research could focus on developing analogs of N-[4-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide with improved potency and selectivity for CK2 inhibition.

Synthesis Methods

The synthesis of N-[4-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the protection of the hydroxyl group of 3-methoxybenzyl alcohol with tert-butyldimethylsilyl chloride to form tert-butyldimethylsilyl-3-methoxybenzyl alcohol. The second step involves the coupling of 2-chloro-4-fluorobenzyl alcohol with 4-bromoaniline in the presence of a palladium catalyst to form 4-[(2-chloro-4-fluorobenzyl)oxy]-4'-bromo-1,1'-biphenyl. The third step involves the deprotection of tert-butyldimethylsilyl-3-methoxybenzyl alcohol with tetra-n-butylammonium fluoride to form 3-methoxybenzyl alcohol. The fourth step involves the coupling of 3-methoxybenzyl alcohol with 4-[(2-chloro-4-fluorobenzyl)oxy]-4'-bromo-1,1'-biphenyl in the presence of a palladium catalyst to form N-[4-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide.

Scientific Research Applications

N-[4-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide has been found to have potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and melanoma. N-[4-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-[4-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide has been found to have synergistic effects with other anti-cancer drugs, such as paclitaxel and doxorubicin.

properties

Molecular Formula

C24H24ClFN2O3

Molecular Weight

442.9 g/mol

IUPAC Name

N-[4-[[4-[(2-chloro-4-fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]phenyl]propanamide

InChI

InChI=1S/C24H24ClFN2O3/c1-3-24(29)28-20-9-7-19(8-10-20)27-14-16-4-11-22(23(12-16)30-2)31-15-17-5-6-18(26)13-21(17)25/h4-13,27H,3,14-15H2,1-2H3,(H,28,29)

InChI Key

NAPNJRJHFXGTBD-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)NCC2=CC(=C(C=C2)OCC3=C(C=C(C=C3)F)Cl)OC

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NCC2=CC(=C(C=C2)OCC3=C(C=C(C=C3)F)Cl)OC

Origin of Product

United States

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